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Compound of Interest

Compound Name: 2-Isopropyithiazole

cat. No.: 8097041

An In-depth Technical Guide on 2-Isopropylthiazole as a Flavoring Agent

Introduction

2-Isopropylthiazole, and more specifically its commonly used isomer 2-isopropyl-4-
methylthiazole, is a potent heterocyclic sulfur-containing compound pivotal in the flavor and
fragrance industry.[1][2] Recognized for its complex and multifaceted sensory profile, it imparts
a range of notes from tropical fruit and green vegetable to nutty and roasted savory tones.[3][4]
This compound is naturally occurring in a variety of cooked and uncooked foods and is also
synthesized for commercial use as a flavor ingredient.[5][6] Its formation is often linked to the
Maillard reaction, a cornerstone of flavor development in thermally processed foods.[5][7]

Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the
Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its use,
designating it as a safe flavoring agent at current intake levels.[5][8][9] This guide provides a
comprehensive technical overview of 2-isopropyl-4-methylthiazole, detailing its chemical
properties, sensory characteristics, natural occurrence, analytical methodologies, and
regulatory status for researchers and professionals in the food science and drug development
fields.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2-isopropyl-4-methylthiazole are
summarized below. These properties are critical for its application, handling, and analysis in
food systems.
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Property Value Reference(s)
4-methyl-2-propan-2-yl-1,3-

IUPAC Name _ yrepropan-ey [5]
thiazole
2-Isopropyl-4-methylthiazole,

Synonyms Peach thiazole, Tropical [5][6][10]
thiazole

CAS Number 15679-13-7 [5][10]

Molecular Formula C7H11NS [11[5][10]

Molecular Weight 141.24 g/mol [5]

Appearance Colorless to pale yellow liquid [5]1[6]

N ) 92.0 °C @ 50.00 mm Hg;

Boiling Point [6]
175.0 °C @ 760.00 mm Hg

Density 1.001 - 1.006 g/cm3 @ 25 °C [5]

Refractive Index

1.494 - 1.504 @ 20.0 °C

[5]16]

Slightly soluble in water (228.5

Solubility mg/L @ 25 °C est.); Miscible in  [5][6]
ethanol and fats.

Flash Point 137.00 °F (58.33 °C) TCC [6]

logP (o/w) 1.225 (estimated) [6]

Organoleptic Profile and Applications

2-Isopropyl-4-methylthiazole is highly valued for its complex and powerful aroma profile. Its

character can shift significantly with concentration, making it a versatile tool for flavorists.

Sensory Characteristics

The perceived aroma and taste of this compound are diverse, contributing different notes

depending on the food matrix and concentration.
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Sensory Aspect Descriptors Reference(s)

Green, rooty, earthy, fruity
o (peach, tropical), vegetable,
Odor Description i [31[5][6][11]
nutty, musty, alliaceous,

sulfurous, coffee, meaty.

At 2.00 ppm: Alliaceous,
earthy, sulfurous, coffee with a

Taste Description tropical fruity nuance. Also [6]
described as having sulfury,

metallic notes of peach skin.

FEMA Flavor Profile Meat, Roast, Sulfur. [5]

Applications in the Food Industry

Its unique profile allows for wide-ranging applications in both sweet and savory products.

o Fruit Flavors: It acts as a flavor intensifier, adding complexity and "fuzzy skin" notes to peach
and apricot flavors. It is also used in formulations for nectarine, durian, mango, pear, and
blackcurrant.[5]

e Savory Flavors: It imparts authentic grilled, roasted, brothy, and nutty notes to snacks,
soups, sauces, and seasonings.[1]

» Beverages and Confectionery: It is utilized in tea, coffee, chewing gum, and other
confectionery items.[11]
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Caption: Logical relationship of flavor descriptors for 2-isopropyl-4-methylthiazole.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b097041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Natural Occurrence and Formation

2-1sopropyl-4-methylthiazole has been identified as a natural volatile component in several
foods.[5] Its presence is often a result of thermal processing through the Maillard reaction.

o Natural Sources: It is found in durian fruit (Durio zibethinus), red tomatoes, yeast extract,

coriander seed oil, and roasted meats.[5][6]

o Formation via Maillard Reaction: The Maillard reaction is a non-enzymatic browning reaction
between reducing sugars and amino acids that occurs upon heating.[7] Thiazoles are
characteristic products formed during this reaction, particularly when sulfur-containing amino
acids like cysteine are present.[12] The reaction proceeds through several stages, from initial
condensation to the formation of highly reactive intermediates like dicarbonyl compounds
(e.g., glyoxal, methylglyoxal), which then react with hydrogen sulfide (H2S) and ammonia
(NHs) derived from the degradation of amino acids to form the thiazole ring.[12][13][14]
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Caption: Simplified pathway of thiazole formation via the Maillard reaction.

Experimental Protocols

The identification and quantification of 2-isopropylthiazole in a food matrix, as well as the
characterization of its aroma contribution, rely on specialized analytical techniques.

Analysis by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-
active compounds in a complex volatile mixture.[15] It combines the separation capabilities of a
gas chromatograph with the sensitivity of the human nose as a detector.
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Objective: To separate, identify, and determine the odor contribution of volatile compounds,
including 2-isopropylthiazole, from a sample.

Methodology:
e Sample Preparation:
o Volatiles are extracted from the food matrix. Common methods include:

» Solvent Extraction: Macerating the sample in an organic solvent (e.g.,
dichloromethane), followed by concentration.

» Solid Phase Microextraction (SPME): Adsorbing headspace volatiles onto a coated
fiber, followed by thermal desorption in the GC inlet.

» Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation to gently
extract volatiles without thermal degradation.

o Gas Chromatographic Separation:
o Instrument: Agilent 7890 GC or similar.

o Injection: The concentrated extract or SPME fiber is introduced into the heated GC inlet
(typically 250 °C).

o Column: A fused silica capillary column is used for separation. Both polar (e.g., HP-
Innowax) and non-polar (e.g., DB-5) columns are often employed to achieve
comprehensive separation.[16] Column dimensions are typically 30-60 m length, 0.25 mm
internal diameter, and 0.25 pm film thickness.

o Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C),
holds for several minutes, and then ramps up to a high temperature (e.g., 250 °C) at a
controlled rate (e.g., 5-10 °C/min) to elute compounds based on their boiling points and
polarity.

o Detection and Olfactometry:
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o At the end of the GC column, the effluent is split (typically 1:1) between a conventional
detector and a heated sniffing port.[16]

o Conventional Detector: A Flame lonization Detector (FID) for quantification or a Mass
Spectrometer (MS) for identification based on mass spectra.[17]

o Olfactometry Port: The effluent is mixed with humidified air and directed to a trained
sensory panelist who records the time, intensity, and description of each perceived odor.
[15]

e Data Analysis:

o The retention times of the odor events from the olfactometry data are matched with the
peaks from the FID/MS chromatogram.

o The compound responsible for the odor is identified by comparing its mass spectrum with
a library (e.g., NIST) and by matching its retention index with known standards.

o Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the
most potent odorants by serially diluting the extract and noting the dilution at which an
odor is last perceived.
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Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Regulatory and Safety Information
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2-Isopropyl-4-methylthiazole is an approved flavoring substance in many regions worldwide,
supported by safety evaluations from international expert committees.

Regulatory Body / .
. Information / Status Reference(s)
Identifier

FEMA Number 3555 [5][18][19]

Generally Recognized As Safe
(GRAS) based on evaluations

FEMA GRAS™ Status [31[4][18]
by the FEMA Expert Panel.

Publication No. 11.

JECFA Number 1037 [5]18][19]

Evaluated in 2002 (59th
meeting). Conclusion: "No

JECFA Evaluation safety concern at current levels  [5][8][9]
of intake when used as a

flavouring agent.”

EC Number 239-758-4 [5][10]

Flavis Number 15.026 [6][10]

The comprehensive safety assessment by JECFA, a joint committee of the Food and
Agriculture Organization (FAO) and the World Health Organization (WHO), confirms that the
anticipated dietary exposure to 2-isopropyl-4-methylthiazole from its use as a flavoring agent
does not pose a health risk.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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